molecular formula C8H12N4O B2942700 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338402-58-7

5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2942700
CAS RN: 338402-58-7
M. Wt: 180.211
InChI Key: YJJHJQMFEZSRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one, also known as MRS2179, is a purinergic receptor antagonist. It is a synthetic compound that is commonly used in scientific research to study the effects of purinergic signaling.

Mechanism of Action

5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one acts as a competitive antagonist at the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. By blocking this receptor, 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one inhibits the downstream signaling pathways that are involved in platelet aggregation and thrombosis.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is effective in inhibiting platelet aggregation and reducing the risk of thrombosis. It has also been shown to have anti-inflammatory effects and to be involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its specificity for the P2Y1 receptor. This allows researchers to study the effects of purinergic signaling on specific physiological processes. However, one limitation of using 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is its relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are several future directions for research involving 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of more potent and selective purinergic receptor antagonists. Another area of interest is the investigation of the effects of purinergic signaling on other physiological processes, such as inflammation and pain. Additionally, there is potential for the use of 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one in the treatment of thrombotic disorders and other cardiovascular diseases.

Synthesis Methods

The synthesis of 5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one involves several steps, including the reaction of 4-amino-2-methylpyrimidine with ethyl acetoacetate, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting product is then reacted with methyl iodide to form the final compound.

Scientific Research Applications

5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one is commonly used in scientific research to study the role of purinergic signaling in various physiological processes. It has been shown to be effective in blocking the P2Y1 receptor, which is involved in platelet aggregation and thrombosis.

properties

IUPAC Name

5-methyl-2-(1,4,5,6-tetrahydropyrimidin-2-yl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6-5-7(13)12(11-6)8-9-3-2-4-10-8/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHJQMFEZSRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(1,4,5,6-tetrahydro-2-pyrimidinyl)-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.